molecular formula C17H20O4 B562557 (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane CAS No. 1276340-65-8

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane

Cat. No. B562557
M. Wt: 293.374
InChI Key: XSHMFDVTMXNQSJ-CKUYCTKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 293.37 and a molecular formula of C17H15D5O7 . This compound is a labeled intermediate in the synthesis of Reboxetine .


Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its properties and applications . The SMILES representation of the molecule is [2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[[email protected]]([[email protected]@H](O)CO)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

The compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Novel Brominated Flame Retardants

Research into novel brominated flame retardants (NBFRs) focuses on their occurrence in indoor air, dust, consumer goods, and food. This review underscores the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and potential risks. Large knowledge gaps exist for many NBFRs, indicating the need for enhanced analytical methods and further research on their impacts on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Oral Bioavailability and Beneficial Effects of Resveratrol

The review on resveratrol (RSV) covers its natural occurrence, low bioavailability despite its lipophilic nature, and various strategies employed to enhance its pharmacokinetic characteristics. These strategies include nanoencapsulation and the development of synthetic derivatives with modifications intended to improve absorption and membrane transport. Although promising, further in vivo studies are required to substantiate these findings and their potential clinical applications (Chimento et al., 2019).

Chronic Ecotoxicity of Nonylphenol Ethoxylates

This analysis highlights the widespread use of nonylphenol ethoxylates (NPE) and their degradation intermediates such as nonylphenol (NP), which pose significant environmental and health risks. The review emphasizes the importance of understanding the chronic values of higher and lower mole NPEs and NP for assessing their hazard. The findings support the need for stringent environmental regulations and further investigation into their effects on ecosystems and human health (Staples et al., 2004).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information is not provided in the available resources.

properties

IUPAC Name

(2S,3R)-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3/t14-,17+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHMFDVTMXNQSJ-CKUYCTKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-[2-(1,1,2,2,2-Pentadeuterioethoxy)phenoxy]-3-phenylpropane-1,2-diol

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